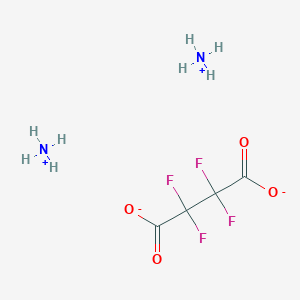

Ammonium tetrafluorosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium tetrafluorosuccinate is an inorganic compound of ammonium and tetrafluorosuccinate. It is a white powder and is used in a variety of applications, including as a reagent for the synthesis of organic and inorganic compounds, as a catalyst for the production of polymers and as a corrosion inhibitor. It is also used as an antifouling agent for water treatment and as an intermediate in the production of a number of pharmaceuticals.

Scientific Research Applications

Electrochemical Applications

One notable application of related ammonium salts is in the field of electrochemistry. For instance, ammonium tetrafluoroborate has been investigated for its use in electric double layer capacitors (EDLCs), demonstrating a wide potential window and high ionic conductivity. This makes it a practical choice for electrochemical capacitors due to its enhanced capacity and durability over traditional electrolytes (Sato, Masuda, & Takagi, 2004).

Nuclear Materials Processing

In the nuclear industry, research has focused on the recovery of uranium and ammonium fluoride from liquid residues, ending with the production of uranium tetrafluoride (UF4). This compound is critical for manufacturing metallic uranium, used as a raw material for uranium silicide, a preferred compound for nuclear fuel in research reactors (Neto, Carvalho, Garcia, Saliba-Silva, Riella, & Durazzo, 2017).

Chemical Vapor Deposition (CVD)

Ammonium tetrafluoroborate has also been utilized in chemical vapor deposition (CVD) processes to synthesize boron nitride (BN) coatings and nanotubes. Despite previous assumptions that it could not be used as a CVD precursor, research has shown that in the presence of a promoter such as MgCl2, crystalline BN phases and collapsed BN nanotubes can be produced (Tang, Bando, Shen, Zhi, & Golberg, 2006).

properties

IUPAC Name |

diazanium;2,2,3,3-tetrafluorobutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMYEKRVNAZKOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372237 |

Source

|

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126996-02-9 |

Source

|

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)